1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride
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Overview
Description
1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C19H23NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzylphenoxy group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride typically involves the reaction of 4-benzylphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(4-benzylphenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolizines: Compounds containing fused pyrrolidine rings.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness: 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride is unique due to the presence of the benzylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications and reactivity .
Properties
CAS No. |
262425-59-2 |
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Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
1-[2-(4-benzylphenoxy)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)16-18-8-10-19(11-9-18)21-15-14-20-12-4-5-13-20;/h1-3,6-11H,4-5,12-16H2;1H |
InChI Key |
ZWMCGZQOUYHEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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